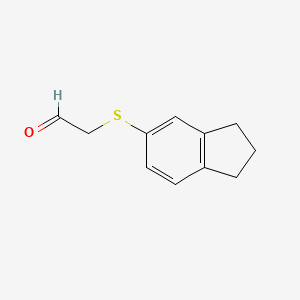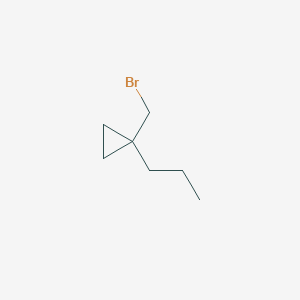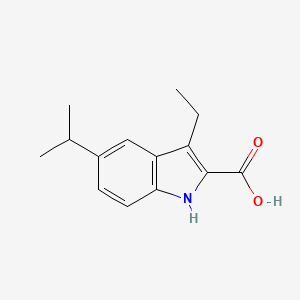
2-(2,3-dihydro-1H-inden-5-ylsulfanyl)acetaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2,3-dihydro-1H-inden-5-ylsulfanyl)acetaldehyde is an organic compound with the molecular formula C11H12OS It is characterized by the presence of an indene ring system fused with a sulfanyl group and an acetaldehyde functional group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,3-dihydro-1H-inden-5-ylsulfanyl)acetaldehyde typically involves the reaction of 2,3-dihydro-1H-indene with a suitable sulfanylating agent, followed by the introduction of the acetaldehyde group. The reaction conditions often require the use of a base to facilitate the formation of the sulfanyl group and an oxidizing agent to introduce the aldehyde functionality.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to achieve higher yields and purity.
化学反応の分析
Types of Reactions
2-(2,3-dihydro-1H-inden-5-ylsulfanyl)acetaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The sulfanyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as thiols or amines can be used under basic conditions.
Major Products Formed
Oxidation: 2-(2,3-dihydro-1H-inden-5-ylsulfanyl)acetic acid.
Reduction: 2-(2,3-dihydro-1H-inden-5-ylsulfanyl)ethanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its structural features may allow it to interact with biological macromolecules, making it a candidate for studying enzyme-substrate interactions.
Industry: It may be used in the synthesis of specialty chemicals and materials.
作用機序
The mechanism by which 2-(2,3-dihydro-1H-inden-5-ylsulfanyl)acetaldehyde exerts its effects depends on its interaction with molecular targets. The sulfanyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function. The aldehyde group can also participate in various biochemical reactions, such as forming Schiff bases with amines.
類似化合物との比較
Similar Compounds
- 2-(2,3-dihydro-1H-inden-5-ylsulfanyl)acetic acid
- 2-(2,3-dihydro-1H-inden-5-ylsulfanyl)ethanol
Uniqueness
2-(2,3-dihydro-1H-inden-5-ylsulfanyl)acetaldehyde is unique due to the presence of both a sulfanyl group and an aldehyde group within the same molecule. This dual functionality allows it to participate in a wider range of chemical reactions compared to its analogs, which may only contain one of these functional groups.
特性
分子式 |
C11H12OS |
|---|---|
分子量 |
192.28 g/mol |
IUPAC名 |
2-(2,3-dihydro-1H-inden-5-ylsulfanyl)acetaldehyde |
InChI |
InChI=1S/C11H12OS/c12-6-7-13-11-5-4-9-2-1-3-10(9)8-11/h4-6,8H,1-3,7H2 |
InChIキー |
WLPXURMIEPAKIZ-UHFFFAOYSA-N |
正規SMILES |
C1CC2=C(C1)C=C(C=C2)SCC=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![Methyl({1-[3-(morpholin-4-yl)-1H-1,2,4-triazol-5-yl]ethyl})amine](/img/structure/B13218141.png)
![N-[(3R)-piperidin-3-yl]cyclopropanesulfonamide](/img/structure/B13218142.png)



![Ethyl 2-(difluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B13218186.png)
![5-[3-(Hydroxymethyl)thiomorpholin-4-yl]thiophene-2-carbaldehyde](/img/structure/B13218189.png)




![4-{[3-(1,1-Difluoroethyl)-1,2,4-oxadiazol-5-yl]methyl}-2-methyloxan-4-ol](/img/structure/B13218221.png)
